P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid
Description
This compound is a structurally intricate molecule featuring multiple pharmacophoric elements:
- A pyrrolo[1,2-a][1,5]diazocin core, a macrocyclic scaffold known for conformational rigidity and target selectivity.
- Isoindole and piperidinyl subunits, common in proteasome inhibitors (e.g., bortezomib) and kinase-targeting agents.
- A diphenylmethyl carbamate segment, which may enhance lipophilicity and membrane permeability.
Its design suggests applications in oncology or infectious diseases, likely targeting proteasomes, kinases, or viral proteases. The phosphonic acid group could facilitate interactions with metalloenzymes or phosphate-binding pockets .
Properties
IUPAC Name |
[4-[[[(2S)-2-[[(5S,8S,10aR)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H62F2N9O12P/c60-53(61)37-18-22-43-38(30-37)31-45(63-43)55(75)65-46-33-68(51(73)15-8-3-1-2-5-10-34-13-9-14-41-42(34)32-69(58(41)78)47-25-27-50(72)66-56(47)76)29-28-39-19-24-48(70(39)59(46)79)57(77)64-44(23-26-49(62)71)54(74)67-52(35-11-6-4-7-12-35)36-16-20-40(21-17-36)83(80,81)82/h4,6-7,9,11-14,16-18,20-22,30-31,39,44,46-48,52-53,63H,1-3,8,15,19,23-29,32-33H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t39-,44+,46+,47?,48+,52?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBGXRGBBVWZKA-QLXWUKDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)F)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=C(C=C9)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)F)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=C(C=C9)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H62F2N9O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1158.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid (CAS: 2429877-44-9) is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests diverse biological activities, particularly in cancer research and as a STAT protein modulator.
The molecular formula of this compound is with a molecular weight of 1158.17 g/mol. It exhibits a high purity level (>95%), making it suitable for biological assays and further research.
Research indicates that compounds similar to P have been developed to target specific signaling pathways in cancer cells. Notably, the compound acts as a selective degrader of the STAT3 protein, which is often overexpressed in various cancers. The mechanism involves binding to the SH2 domain of STAT3 and promoting its degradation through the ubiquitin-proteasome pathway.
Anticancer Properties
Studies have demonstrated that P exhibits significant cytotoxic activity against multiple cancer cell lines. For instance, in vitro assays showed that it effectively reduced cell viability in MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The cytotoxicity was measured using the MTT assay, revealing IC50 values that suggest stronger efficacy compared to traditional chemotherapeutic agents like cisplatin .
Selectivity and Efficacy
The selectivity of P for STAT3 over other STAT proteins was confirmed through various assays. In human peripheral blood mononuclear cells (PBMCs), P selectively degraded STAT3 without affecting STAT1 or STAT4 levels . This specificity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.
Case Study 1: In Vitro Efficacy
A study published in PubMed evaluated the efficacy of P against several cancer cell lines. The results indicated that P significantly induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic activity .
Case Study 2: In Vivo Studies
In vivo studies using xenograft models demonstrated that treatment with P led to substantial tumor regression in mice bearing human tumors. The compound was administered at varying doses, with optimal results observed at a dosage correlating to its IC50 values in vitro .
Data Tables
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.15 | Induces apoptosis |
| SUIT-2 | 0.25 | Cell cycle arrest |
| HT-29 | 0.20 | Apoptotic pathway activation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: proteasome inhibitors , kinase inhibitors , and phosphonate-containing therapeutics .
Table 1: Structural and Functional Comparison
Key Findings:
However, the macrocyclic scaffold may confer resistance to enzymatic degradation, enhancing half-life compared to linear peptides . The phosphonic acid group differentiates it from kinase inhibitors (e.g., imatinib), which rely on hydrogen-bonding motifs. This could expand its target range to metalloenzymes or phosphate-dependent pathways .
Electronic & Geometric Considerations: While the difluoromethyl group mimics methyl substituents electronically, its geometry and electronegativity may alter binding kinetics compared to non-fluorinated analogs (e.g., fosfomycin) .
Synthetic Complexity :
- The compound’s macrocyclic architecture and multiple stereocenters render synthesis more challenging than linear analogs like fosfomycin. This could limit scalability but improve patentability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
